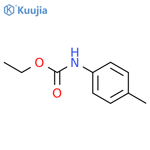

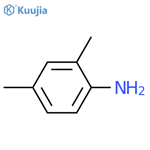

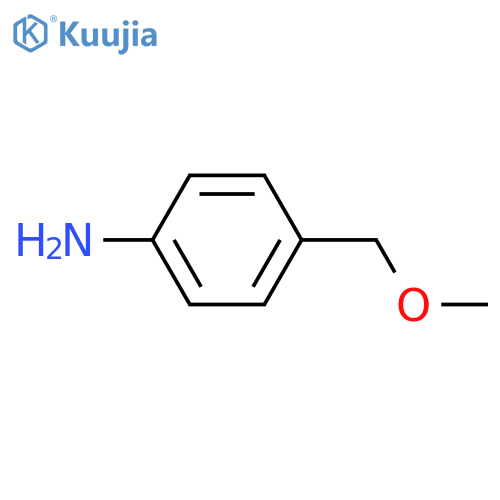

Cas no 80936-82-9 (4-(Methoxymethyl)aniline)

4-(Methoxymethyl)aniline Propiedades químicas y físicas

Nombre e identificación

-

- 4-(Methoxymethyl)aniline

- 4-(methoxymethyl)benzenamine

- Benzenamine,4-(methoxymethyl)-

- 4-(Methoxymethyl)benzenamine (ACI)

- p-Toluidine, α-methoxy- (6CI)

- 4-Aminobenzyl methyl ether

- 4-Methoxymethylaniline

- 4-Methoxymethylphenylamine

- MFCD06804487

- [4-(methoxymethyl)phenyl]amine

- EN300-119849

- SCHEMBL513260

- Z240084568

- DTXSID50570102

- SY003771

- SCHEMBL3509980

- BBL030690

- XH1344

- 4-(methoxymethyl)aniline, AldrichCPR

- AKOS000111564

- 80936-82-9

- CS-0150192

- DS-17520

- DB-018686

- STL368234

- Benzenamine, 4-(methoxymethyl)-

-

- MDL: MFCD06804487

- Renchi: 1S/C8H11NO/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3

- Clave inchi: URSADVDNUKPSIK-UHFFFAOYSA-N

- Sonrisas: O(CC1C=CC(N)=CC=1)C

Atributos calculados

- Calidad precisa: 137.08400

- Masa isotópica única: 137.084063974g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 1

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 10

- Cuenta de enlace giratorio: 2

- Complejidad: 87.3

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 35.2Ų

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

- Xlogp3: nothing

Propiedades experimentales

- Denso: 1.048

- Punto de ebullición: 224.9℃ at 760 mmHg

- Punto de inflamación: 93.539℃

- índice de refracción: 1.551

- PSA: 35.25000

- Logp: 1.99640

4-(Methoxymethyl)aniline Información de Seguridad

- Código de categoría de peligro: 22

-

Señalización de mercancías peligrosas:

4-(Methoxymethyl)aniline Datos Aduaneros

- Código HS:2922199090

- Datos Aduaneros:

China Customs Code:

2922199090Overview:

2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

Summary:

2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

4-(Methoxymethyl)aniline PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | M269548-50mg |

4-(Methoxymethyl)aniline |

80936-82-9 | 50mg |

$ 65.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1045246-100g |

4-(METHOXYMETHYL)ANILINE |

80936-82-9 | 98% | 100g |

$1115 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1220832-5g |

4-(Methoxymethyl)aniline |

80936-82-9 | 98% | 5g |

¥716.00 | 2024-07-28 | |

| Enamine | EN300-119849-0.5g |

4-(methoxymethyl)aniline |

80936-82-9 | 95% | 0.5g |

$62.0 | 2023-05-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M69980-1g |

4-(Methoxymethyl)aniline |

80936-82-9 | 1g |

¥356.0 | 2021-09-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M839453-250mg |

4-(Methoxymethyl)aniline |

80936-82-9 | 97% | 250mg |

¥112.50 | 2022-09-01 | |

| TRC | M269548-100mg |

4-(Methoxymethyl)aniline |

80936-82-9 | 100mg |

$ 80.00 | 2022-06-04 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003771-0.25g |

4-(Methoxymethyl)aniline |

80936-82-9 | ≥98% | 0.25g |

¥46.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003771-5g |

4-(Methoxymethyl)aniline |

80936-82-9 | ≥98% | 5g |

¥550.00 | 2024-07-09 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003771-100g |

4-(Methoxymethyl)aniline |

80936-82-9 | ≥98% | 100g |

¥6600.00 | 2024-07-09 |

4-(Methoxymethyl)aniline Métodos de producción

Métodos de producción 1

1.2 Reagents: Sodium carbonate Solvents: Water

1.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, 1 atm, 25 °C

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

Métodos de producción 2

2.1 Reagents: Iron , Sodium chloride Solvents: Water ; 30 min, reflux; 1 h, reflux; 2 h, reflux; cooled

Métodos de producción 3

Métodos de producción 4

Métodos de producción 5

Métodos de producción 6

Métodos de producción 7

Métodos de producción 8

2.1 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, 1 atm, 25 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

Métodos de producción 9

2.1 Reagents: Potassium carbonate Solvents: Acetone

2.2 Reagents: Sodium hydroxide

2.3 Solvents: Dichloromethane

3.1 Reagents: Indium , Ammonium chloride Solvents: Ethanol

3.2 Solvents: Water

3.3 Reagents: Sodium hydroxide

3.4 Solvents: Dichloromethane , Ethyl acetate

Métodos de producción 10

1.2 0 °C; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Catalysts: Tempo , Cuprous chloride Solvents: Acetonitrile ; 12 h, 1 atm, 25 °C

3.1 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, 1 atm, 25 °C

4.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

Métodos de producción 11

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

Métodos de producción 12

1.2 Reagents: Sodium hydroxide

1.3 Solvents: Dichloromethane

2.1 Reagents: Indium , Ammonium chloride Solvents: Ethanol

2.2 Solvents: Water

2.3 Reagents: Sodium hydroxide

2.4 Solvents: Dichloromethane , Ethyl acetate

Métodos de producción 13

1.2 0 °C; overnight, rt

1.3 Reagents: Ammonium chloride Solvents: Water

2.1 Reagents: N-Fluorobenzenesulfonimide Catalysts: Tempo , Cuprous chloride Solvents: Acetonitrile ; 12 h, 1 atm, 25 °C

2.2 Reagents: Sodium carbonate Solvents: Water

2.3 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, 1 atm, 25 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

Métodos de producción 14

2.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

Métodos de producción 15

2.1 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, 1 atm, 25 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

Métodos de producción 16

Métodos de producción 17

2.1 Reagents: Potassium hydroxide Solvents: Methanol ; 4 h, 1 atm, 25 °C

3.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 12 h, 1 atm, reflux

4-(Methoxymethyl)aniline Raw materials

- N-(benzenesulfonyl)-S-phenylfluoranesulfonamido

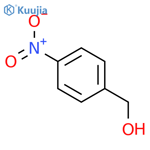

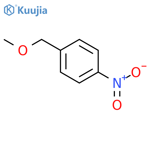

- 1-(Methoxymethyl)-4-nitrobenzene

-

- Carbamic acid, 2,4-dimethylphenyl, ethyl ester

- 2,4-dimethylaniline

- 4-Nitrobenzenemethanol

- Carbamic acid, (4-methylphenyl)-, ethyl ester

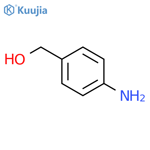

- 4-Aminobenzyl alcohol

- 3-Methylisoquinoline

- N-(4-methylphenyl)acetamide

4-(Methoxymethyl)aniline Preparation Products

4-(Methoxymethyl)aniline Literatura relevante

-

1. Indium metal as a reducing agent in organic synthesisMichael R. Pitts,Justin R. Harrison,Christopher J. Moody J. Chem. Soc. Perkin Trans. 1 2001 955

80936-82-9 (4-(Methoxymethyl)aniline) Productos relacionados

- 53473-83-9(3-(Methoxymethyl)aniline)

- 1270502-24-3(tert-butyl N-2-amino-2-(4-chloro-2-hydroxyphenyl)ethylcarbamate)

- 941540-11-0(2-1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-ylpropan-2-ol)

- 2680553-11-9(2-Acetamido-3-(2-hydroxy-4,6-dimethylphenyl)propanoic acid)

- 276691-32-8(Phlorigidoside C)

- 1696687-54-3(2-{(benzyloxy)carbonylamino}-3-(pyrimidin-2-yl)propanoic acid)

- 1707567-43-8(4-(4-Oxo-4,5,6,7-tetrahydro-cyclopentapyrimidin-3-ylmethyl)-benzoic acid)

- 1040658-21-6(2-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one)

- 898407-70-0(N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(3,4-dimethylphenyl)ethanediamide)

- 1212278-17-5(UTNODEZXXNTXPV-GXFFZTMASA-N)